molecular formula C18H25ClN2O3 B2494630 tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate CAS No. 1286275-74-8

tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate

Cat. No.: B2494630
CAS No.: 1286275-74-8
M. Wt: 352.86
InChI Key: FMLNMGKEJUNYFT-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,4R)-4-(4-chlorobenzamido)cyclohexylcarbamate** is a synthetic organic compound that features a cyclohexylcarbamate core with a tert-butyl group and a 4-chlorobenzamido substituent

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate typically involves the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the 4-chlorobenzamido group: This step involves the acylation of the cyclohexylcarbamate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the benzamido group.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the benzene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(4-methylbenzamido)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(4-fluorobenzamido)cyclohexylcarbamate**

Uniqueness

The presence of the 4-chlorobenzamido group in tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[4-[(4-chlorobenzoyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLNMGKEJUNYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.